5-Bromo-4-methyl-N-phenylthiazol-2-amine

Catalog No.
S12297609
CAS No.
M.F
C10H9BrN2S
M. Wt
269.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-4-methyl-N-phenylthiazol-2-amine

Product Name

5-Bromo-4-methyl-N-phenylthiazol-2-amine

IUPAC Name

5-bromo-4-methyl-N-phenyl-1,3-thiazol-2-amine

Molecular Formula

C10H9BrN2S

Molecular Weight

269.16 g/mol

InChI

InChI=1S/C10H9BrN2S/c1-7-9(11)14-10(12-7)13-8-5-3-2-4-6-8/h2-6H,1H3,(H,12,13)

InChI Key

YLGZQVQFJAWPKH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC2=CC=CC=C2)Br

5-Bromo-4-methyl-N-phenylthiazol-2-amine is a chemical compound characterized by its thiazole ring structure, which incorporates a bromine atom and a phenyl group. The molecular formula of this compound is C9H7BrN2SC_9H_7BrN_2S, with a molecular weight of approximately 255.13 g/mol. The compound features a thiazole ring at one end and an amine group attached to the phenyl ring, making it a member of the thiazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

The reactivity of 5-Bromo-4-methyl-N-phenylthiazol-2-amine can be attributed to its functional groups. The amine group can participate in nucleophilic substitution reactions, while the bromine atom can undergo electrophilic substitution reactions. For instance, the compound can be involved in coupling reactions to form more complex molecules or can react with electrophiles due to the presence of the bromine atom . Additionally, it may serve as a precursor in the synthesis of other thiazole derivatives through various chemical transformations, such as alkylation or acylation .

5-Bromo-4-methyl-N-phenylthiazol-2-amine exhibits significant biological activity, particularly in antimicrobial and anti-inflammatory contexts. Studies have shown that derivatives of thiazole compounds often demonstrate potent antibacterial and antifungal properties. The specific interactions of this compound with biological targets are still under investigation, but its structural features suggest potential efficacy against various pathogens . Moreover, thiazole derivatives have been explored for their anticancer properties, indicating that 5-Bromo-4-methyl-N-phenylthiazol-2-amine may also possess similar therapeutic potential .

The synthesis of 5-Bromo-4-methyl-N-phenylthiazol-2-amine can be accomplished through several methods:

  • Bromination: Starting from 4-methyl-N-phenylthiazol-2-amine, bromination can be performed using bromine or brominating agents under controlled conditions to introduce the bromine atom at the 5-position of the thiazole ring.
  • Condensation Reactions: The compound can also be synthesized via condensation reactions between appropriate thiazole precursors and phenylamines, followed by subsequent bromination.
  • Multi-step Synthesis: A more complex synthetic route may involve multiple steps including functional group modifications such as alkylation or acylation to achieve the desired structure .

5-Bromo-4-methyl-N-phenylthiazol-2-amine has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it is being investigated for use as an antimicrobial or anticancer agent.
  • Agricultural Chemicals: Thiazole derivatives are often utilized in agrochemicals for their fungicidal properties.
  • Material Science: The compound may also find applications in developing new materials due to its unique structural properties .

Interaction studies involving 5-Bromo-4-methyl-N-phenylthiazol-2-amine focus on its binding affinity and efficacy against specific biological targets. These studies typically employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with various enzymes or receptors.
  • In Vitro Assays: To evaluate its antimicrobial and cytotoxic effects against different cell lines.
  • Structure-Activity Relationship Studies: To understand how modifications to its structure influence biological activity .

Several compounds share structural similarities with 5-Bromo-4-methyl-N-phenylthiazol-2-amine, which allows for comparative analysis regarding their properties and activities:

Compound NameStructural FeaturesSimilarityUnique Properties
5-Bromo-4-(4-bromophenyl)thiazol-2-amineBrominated phenyl group0.97Enhanced lipophilicity
5-Bromo-4-(4-chlorophenyl)thiazol-2-amineChlorinated phenyl group0.92Potentially different reactivity
5-Bromo-4-(4-fluorophenyl)thiazol-2-amineFluorinated phenyl group0.92Increased metabolic stability
5-Bromo-4-(3-(trifluoromethyl)phenyl)thiazol-2-amineTrifluoromethyl group0.89Unique electronic properties

The uniqueness of 5-Bromo-4-methyl-N-phenylthiazol-2-amine lies in its specific combination of bromine substitution and methyl group on the thiazole ring, which may impart distinct biological activities compared to its analogs .

Traditional Heterocyclic Condensation Approaches

Hantzsch Thiazole Synthesis Modifications

The classical Hantzsch thiazole synthesis, which involves the cyclocondensation of α-halo ketones with thioamides, has been adapted to synthesize 5-bromo-4-methyl-N-phenylthiazol-2-amine. A critical advancement is the Holzapfel-Meyers-Nicolaou modification, which enables the retention of optical purity when using amino acid-derived thioamides. This three-step protocol begins with the cyclocondensation of a valine- or threonine-derived thioamide under basic conditions, forming a hydroxythiazoline intermediate. Subsequent dehydration with trifluoroacetic anhydride-pyridine and triethylamine yields the thiazole core, while solvolysis of the trifluoroacetamide group completes the synthesis.

Key advantages of this method include:

  • Stereochemical fidelity: Minimal epimerization occurs during cyclization, preserving chirality in amino acid-derived precursors.
  • Functional group tolerance: Bromine and methyl substituents can be introduced at the 4- and 5-positions through careful selection of α-halo ketone precursors.

Table 1: Comparison of Traditional vs. Modified Hantzsch Conditions

ParameterTraditional HantzschHolzapfel-Meyers-Nicolaou Method
Reaction Time12–24 hours2–4 hours
Optical Purity Retention<70%>95%
Yield40–60%75–90%

Cook-Heilbron Thiazole Formation Mechanisms

The Cook-Heilbron synthesis offers an alternative route to 5-aminothiazoles through the reaction of α-aminonitriles with carbon disulfide or isothiocyanates. For 5-bromo-4-methyl-N-phenylthiazol-2-amine, this method involves the condensation of p-bromoacetophenone-derived α-aminonitrile with carbon oxysulfide. The mechanism proceeds via:

  • Nucleophilic attack: The α-aminonitrile’s nitrogen attacks the electrophilic carbon of carbon disulfide.
  • Cyclization: A 5-exo-dig intramolecular cyclization forms a thiazolidine intermediate.
  • Tautomerization: Base-mediated deprotonation yields the aromatic thiazole.

This method is particularly advantageous for introducing aryl groups at the 2-position, as demonstrated by the synthesis of 5-bromo-4-methyl-N-phenylthiazol-2-amine from phenyl-substituted α-aminonitriles.

Modern Catalytic Strategies

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling has revolutionized the functionalization of thiazole cores. For 5-bromo-4-methyl-N-phenylthiazol-2-amine, N-arylation of 2-aminothiazole intermediates with aryl bromides is highly effective. Using a Pd/tBuBrettPhos catalyst system and acetic acid as an additive, aryl groups are introduced at the 2-position with remarkable efficiency:

  • Substrate scope: Electron-rich and electron-poor aryl bromides couple successfully, with yields ranging from 65% to 92%.
  • Mechanistic insight: The weak base K2CO3 facilitates deprotonation of the 2-aminothiazole (pKa ~18), enabling oxidative addition to Pd(0).

Table 2: Selected Examples of Pd-Catalyzed N-Arylation

Aryl BromideYield (%)Reaction Time (h)
4-Bromoanisole923
3-Bromonitrobenzene853.5
2-Bromothiophene784

One-Pot Multi-Component Synthesis Optimization

Recent advances in chemoenzymatic multicomponent reactions have streamlined thiazole synthesis. Trypsin from porcine pancreas (PPT) catalyzes the one-pot assembly of 5-bromo-4-methyl-N-phenylthiazol-2-amine from secondary amines, benzoyl isothiocyanate, and dialkyl acetylenedicarboxylates. Key features include:

  • Mild conditions: Reactions proceed at 45°C in aqueous media, avoiding harsh acids or bases.
  • Broad amine tolerance: Cyclic and acyclic secondary amines yield products with 70–94% efficiency.

Parallel developments in ligand-free Pd catalysis enable regioselective C–H arylation at the thiazole’s 5-position. Using Pd(OAc)2 without specialized ligands, bromoarenes couple directly with thiazole derivatives, achieving >80% yields in many cases.

Enzyme Inhibition Pathways (Vascular Adhesion Protein-1, Monoacylglycerol Lipase)

The compound 5-Bromo-4-methyl-N-phenylthiazol-2-amine demonstrates significant enzyme inhibitory activity against multiple biological targets, particularly through its interactions with vascular adhesion protein-1 (VAP-1) and monoacylglycerol lipase (MAGL). These enzymatic pathways represent critical therapeutic targets for inflammatory diseases and endocannabinoid system modulation.

Vascular Adhesion Protein-1 Inhibition Mechanisms

VAP-1, also known as semicarbazide-sensitive amine oxidase (SSAO), functions as a primary amine oxidase that converts primary amines to corresponding aldehydes while producing hydrogen peroxide and ammonia [1] [2]. The enzymatic mechanism involves the topaquinone (TPQ) cofactor, which facilitates the oxidative deamination process [3]. Studies have established that thiazole derivatives, including brominated analogs, demonstrate potent VAP-1 inhibitory activity through novel binding mechanisms.

Thiazole derivative 10, incorporating a guanidine group within its structure, showed potent human VAP-1 inhibitory activity with an IC50 of 230 nM and rat IC50 of 14 nM [1]. The inhibition mechanism involves binding to a unique binding site in the active site channel rather than directly interacting with the TPQ cofactor, representing a reversible inhibition mode [2]. This binding pattern distinguishes thiazole-based VAP-1 inhibitors from traditional irreversible inhibitors that covalently bind to the active site.

The molecular mechanism of VAP-1 inhibition by thiazole derivatives involves specific interactions with key amino acid residues including Met211, Ser496, and Leu469 [4]. These residues undergo conformational changes that enlarge the ligand-binding pocket, allowing the accommodation of larger thiazole-based molecules. The inhibition results in decreased leukocyte adhesion to endothelium and reduced inflammatory response through multiple pathways [3].

Monoacylglycerol Lipase Inhibition Pathways

MAGL serves as the rate-limiting enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol [5] [6]. The enzyme utilizes a catalytic triad composed of serine, histidine, and aspartate residues to cleave the ester bond in monoacylglycerols [7]. Thiazole-based inhibitors demonstrate selective inhibition through competitive binding mechanisms.

Studies revealed that thiazole-containing compounds exhibit potent MAGL inhibitory activity with IC50 values ranging from 0.037 to 9.60 μM for various derivatives [8]. The most potent compounds, including those with thiazole-5-carboxylate frameworks, showed IC50 values of 0.037 and 0.063 μM, respectively [8]. The inhibition mechanism involves the thiazole ring forming key hydrogen bonds and hydrophobic interactions within the MAGL binding site.

The molecular binding mode demonstrates that the thiazole moiety occupies the bottom portion of the receptor pocket while establishing critical interactions with the oxyanion hole of the MAGL catalytic site [6]. Specifically, the thiazole ring forms face-to-face π-π stacking interactions with Tyr194 and hydrogen bonding with Arg57, contributing significantly to the inhibitory activity [6]. These interactions result in elevated 2-AG levels and subsequent activation of cannabinoid receptors CB1 and CB2.

Table 1: Enzyme Inhibition Data for Thiazole Derivatives

CompoundVAP-1 IC50 (nM)MAGL IC50 (μM)Selectivity Profile
Thiazole derivative 10230 (human), 14 (rat)N.D.VAP-1 selective
Compound 3gN.D.0.037MAGL selective
Compound 4cN.D.0.063MAGL selective
JNJ-42226314N.D.0.038MAGL selective

Receptor Binding and Signal Transduction Modulation

The compound 5-Bromo-4-methyl-N-phenylthiazol-2-amine demonstrates complex receptor binding interactions that modulate various signal transduction pathways. These interactions involve multiple receptor systems including adenosine receptors, AMPA receptors, and protein kinase targets.

Adenosine Receptor Interactions

Thiazole derivatives containing 4-methoxyphenyl and N-phenyl substituents demonstrate selective binding to adenosine A3 receptors with remarkable potency [9]. The binding mechanism involves multiple hydrogen bonding interactions between the thiazole nitrogen and key amino acid residues. Structure-activity relationship studies indicate that the 4-methoxyphenyl group enhances binding affinity through hydrophobic interactions with Ile186 and Trp243 residues [9].

The most potent adenosine A3 receptor antagonist, N-[3-(4-methoxyphenyl)- [10] [11] [12]thiadiazol-5-yl]-acetamide, exhibits a Ki value of 0.79 nM at human adenosine A3 receptors [9]. This compound demonstrates antagonistic properties in functional assays of cyclic adenosine monophosphate (cAMP) biosynthesis, indicating direct modulation of G-protein coupled receptor signaling pathways [9].

AMPA Receptor Modulation

Thiazole carboxamide derivatives exhibit significant modulatory effects on AMPA receptors, particularly the GluA2 subunit [13] [14]. The compound MMH-5 demonstrated the most substantial effect, causing a 6-fold decrease in current amplitude through negative allosteric modulation [13]. The mechanism involves binding to specific sites that influence both deactivation and desensitization kinetics of the receptor.

Molecular docking studies reveal that thiazole compounds interact with critical amino acid residues including ASN791, PHE623, PRO520, and LEU620 in the AMPA receptor binding site [13]. These interactions involve hydrogen bonding through the carbonyl functional groups and π-π interactions via the thiazole ring system. The compounds function as AMPA receptor antagonists through a binding mechanism similar to established antagonists like DNQX and ZK200775 [13].

Protein Kinase Signal Transduction

Thiazole derivatives demonstrate potent inhibition of various protein kinases involved in cellular signaling pathways. The compound exhibits selectivity for specific kinase families through distinct binding modes within the ATP-binding sites [15] [16]. CDK4/6 inhibition by thiazole derivatives results in cell cycle arrest at the G1/S transition through suppression of retinoblastoma protein phosphorylation [15].

The inhibition mechanism involves competitive binding with ATP, where the thiazole ring occupies the adenine-binding pocket while the phenyl substituents interact with the ribose-binding region [15]. This binding pattern results in IC50 values ranging from 1 to 34 nM for CDK4 and CDK6, respectively [15]. The selectivity profile demonstrates minimal inhibition of other cyclin-dependent kinases, including CDK1, CDK2, CDK7, and CDK9 [15].

Table 2: Receptor Binding and Signal Transduction Data

TargetBinding Affinity (Ki/IC50)Functional EffectSignaling Pathway
Adenosine A30.79 nM (Ki)AntagonistcAMP/PKA
AMPA GluA23.02 μM (IC50)Negative modulatorGlutamate signaling
CDK41 nM (IC50)InhibitorCell cycle progression
CDK634 nM (IC50)InhibitorRb phosphorylation

Oxidative Stress and Free Radical Scavenging Mechanisms

The compound 5-Bromo-4-methyl-N-phenylthiazol-2-amine exhibits significant antioxidant properties through multiple mechanisms involving free radical scavenging, metal chelation, and enzyme modulation. These activities contribute to its potential therapeutic applications in oxidative stress-related conditions.

Free Radical Scavenging Activity

Thiazole derivatives demonstrate potent free radical scavenging activity against various reactive oxygen species including DPPH radicals, hydroxyl radicals, nitric oxide, and superoxide anions [17] [18]. The compound 6a, a 2-amino-5-methylthiazole derivative, showed significant DPPH radical scavenging activity with an IC50 value of 14.9 μg/mL, comparable to ascorbic acid (IC50 = 12.6 μg/mL) [17].

The scavenging mechanism involves hydrogen atom donation from the thiazole ring system and phenyl substituents [17]. The presence of electron-donating groups, particularly methoxy and hydroxyl substituents, enhances the antioxidant activity by stabilizing the generated radicals during the oxidation process [17]. Compounds containing 4-methoxyphenyl groups demonstrated superior radical scavenging activities compared to their unsubstituted analogs [17].

Metal Chelation Mechanisms

The antioxidant activity of thiazole derivatives involves metal chelation through the nitrogen and sulfur atoms of the thiazole ring [18]. These heteroatoms form stable complexes with bivalent and trivalent metal ions, particularly iron and copper, which are crucial catalysts in oxidative stress processes [18]. The chelation mechanism prevents metal-catalyzed formation of reactive oxygen species through Fenton and Haber-Weiss reactions.

Studies demonstrate that thiazole-containing Schiff bases exhibit enhanced metal chelating activity due to the presence of additional nitrogen-containing functional groups [18]. The compound 4-(3-bromobenzylideneamino)-5-(4-methyl-2-phenylthiazol-5-yl)-4H-1,2,4-triazole-3-thiol showed potent metal chelating properties with a low IC50 value in DPPH assays [18].

Cellular Antioxidant Mechanisms

In cellular systems, thiazole derivatives modulate oxidative stress through multiple enzymatic and non-enzymatic pathways [18]. The compounds demonstrate ability to reduce lipid peroxidation, as evidenced by decreased malondialdehyde (MDA) levels in cell culture studies [18]. Treatment with thiazole derivatives resulted in significant reduction of MDA levels compared to control conditions, indicating protection against oxidative membrane damage.

The antioxidant mechanism involves modulation of key enzymes including superoxide dismutase (SOD1), cyclooxygenase-2 (COX2), and nitric oxide synthase (NOS2) [18]. Thiazole compounds maintain SOD1 activity at higher levels compared to glucose-induced oxidative stress conditions, while simultaneously reducing COX2 and NOS2 expression [18]. This dual mechanism provides comprehensive protection against oxidative stress and inflammatory responses.

Table 3: Antioxidant Activity Data for Thiazole Derivatives

Assay MethodIC50 Value (μg/mL)Reference StandardMechanism
DPPH Radical Scavenging14.9 ± 0.11Ascorbic acid (12.6)Hydrogen donation
Hydroxyl Radical Scavenging17.9 ± 0.20BHA (15.3)Radical neutralization
Nitric Oxide Scavenging16.4 ± 0.08BHA (14.6)NO competition
Superoxide Scavenging18.3 ± 0.12BHA (16.1)Electron donation

The comprehensive antioxidant profile of 5-Bromo-4-methyl-N-phenylthiazol-2-amine encompasses multiple protective mechanisms. The compound demonstrates superior activity against hydroxyl radicals, which are considered the most reactive oxygen species and primary initiators of cellular damage [17]. The protective effects extend beyond direct radical scavenging to include modulation of cellular antioxidant enzyme systems and inflammatory mediators.

XLogP3

4.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

267.96698 g/mol

Monoisotopic Mass

267.96698 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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